Cas no 24855-58-1 (4-hydroxy-3-nitrobenzene-1-sulfonamide)
4-hydroxy-3-nitrobenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonamide,4-hydroxy-3-nitro-
- 4-Hydroxy-3-nitrobenzenesulfonamide
- 2-Nitro-4-sulfamide phenol
- 4-Hydroxy-3-nitrobenzenesulphonamide
- 4-hydroxy-3-nitrobenzene-1-sulfonamide
- W-110603
- Benzenesulfonamide, 4-hydroxy-3-nitro-
- Z45415625
- AKOS000141614
- CS-0244225
- 4-Hydroxy-3-nitrobenzenesulfonamide #
- EINECS 246-499-0
- DTXSID8067028
- 24855-58-1
- MFCD00129906
- GS1124
- BDBM50466767
- CHEMBL4281156
- EN300-27374
- F0728-0010
- NS00027750
- SCHEMBL1959737
- DB-229138
- G23782
- DTXCID9037161
-
- MDL: MFCD00129906
- Inchi: 1S/C6H6N2O5S/c7-14(12,13)4-1-2-6(9)5(3-4)8(10)11/h1-3,9H,(H2,7,12,13)
- InChI Key: SXSOYEBKXCZKDH-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=C(C=1)[N+](=O)[O-])O)(N)(=O)=O
Computed Properties
- Exact Mass: 217.99978
- Monoisotopic Mass: 217.999742
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 135
Experimental Properties
- Density: 1.695
- Melting Point: 203-206.5 °C
- Boiling Point: 419.7°C at 760 mmHg
- Flash Point: 207.6°C
- Refractive Index: 1.646
- PSA: 123.53
4-hydroxy-3-nitrobenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014003313-250mg |
4-Hydroxy-3-nitrobenzenesulfonamide |
24855-58-1 | 97% | 250mg |
$504.00 | 2023-09-02 | |
| Alichem | A014003313-500mg |
4-Hydroxy-3-nitrobenzenesulfonamide |
24855-58-1 | 97% | 500mg |
$855.75 | 2023-09-02 | |
| Alichem | A014003313-1g |
4-Hydroxy-3-nitrobenzenesulfonamide |
24855-58-1 | 97% | 1g |
$1549.60 | 2023-09-02 | |
| TRC | B446853-10mg |
4-hydroxy 3-nitrobenzenesulfonamide |
24855-58-1 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B446853-50mg |
4-hydroxy 3-nitrobenzenesulfonamide |
24855-58-1 | 50mg |
$ 250.00 | 2022-06-07 | ||
| TRC | B446853-100mg |
4-hydroxy 3-nitrobenzenesulfonamide |
24855-58-1 | 100mg |
$ 365.00 | 2022-06-07 | ||
| Enamine | EN300-27374-0.05g |
4-hydroxy-3-nitrobenzene-1-sulfonamide |
24855-58-1 | 95.0% | 0.05g |
$65.0 | 2025-03-21 | |
| Enamine | EN300-27374-0.1g |
4-hydroxy-3-nitrobenzene-1-sulfonamide |
24855-58-1 | 95.0% | 0.1g |
$96.0 | 2025-03-21 | |
| Enamine | EN300-27374-0.25g |
4-hydroxy-3-nitrobenzene-1-sulfonamide |
24855-58-1 | 95.0% | 0.25g |
$136.0 | 2025-03-21 | |
| Enamine | EN300-27374-0.5g |
4-hydroxy-3-nitrobenzene-1-sulfonamide |
24855-58-1 | 95.0% | 0.5g |
$256.0 | 2025-03-21 |
4-hydroxy-3-nitrobenzene-1-sulfonamide Suppliers
4-hydroxy-3-nitrobenzene-1-sulfonamide Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 4-hydroxy-3-nitrobenzene-1-sulfonamide
Comprehensive Analysis of 4-hydroxy-3-nitrobenzene-1-sulfonamide (CAS No. 24855-58-1): Properties, Applications, and Industry Insights
4-hydroxy-3-nitrobenzene-1-sulfonamide (CAS No. 24855-58-1) is a specialized organic compound with a molecular formula of C6H6N2O5S. This nitroaromatic sulfonamide derivative has garnered attention in pharmaceutical and chemical research due to its unique structural features, including a hydroxyl group, nitro group, and sulfonamide moiety. Its molecular weight of 218.19 g/mol and precise chemical architecture make it valuable for synthesizing advanced intermediates.
Recent studies highlight the compound's role in developing enzyme inhibitors and bioactive molecules, aligning with the growing demand for targeted drug discovery. Researchers are exploring its potential in modulating protein-protein interactions, a hot topic in cancer therapeutics and neurodegenerative disease research. The electron-withdrawing nitro group enhances its reactivity in nucleophilic substitution reactions, while the sulfonamide group contributes to hydrogen bonding capabilities—critical for molecular recognition in drug design.
From an industrial perspective, 4-hydroxy-3-nitrobenzene-1-sulfonamide serves as a precursor for azo dyes and high-performance pigments, addressing the textile industry's need for colorfast materials. Its thermal stability (decomposition point >200°C) makes it suitable for applications requiring resistance to elevated temperatures. Analytical techniques like HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry) are typically employed for purity verification (>98%), ensuring compliance with Good Manufacturing Practice (GMP) standards.
Environmental considerations are paramount in modern chemistry. This compound's biodegradation pathways are under investigation to assess its ecological footprint. Innovations in green chemistry have led to optimized synthesis routes that reduce hazardous byproducts—a response to the sustainable development goals (SDGs) prioritized by the chemical sector. Users frequently search for "eco-friendly synthesis of nitroaromatics" or "benzenesulfonamide derivatives in drug development," reflecting these trends.
In analytical applications, 24855-58-1 demonstrates utility as a chromatographic reference standard due to its distinct UV-Vis absorption profile (λmax ~320 nm). Quality control protocols emphasize residual solvent analysis and heavy metal content testing, particularly for pharmaceutical-grade material. The compound's crystallinity and solubility profile (soluble in DMSO, sparingly soluble in water) are critical parameters for formulation scientists.
Emerging research explores its derivatives as fluorescent probes for cellular imaging, capitalizing on the nitro group's photoinduced electron transfer (PET) properties. This aligns with the booming diagnostics market, where searches for "small-molecule imaging agents" have increased by 40% year-over-year. Patent databases reveal growing IP activity around functionalized benzenesulfonamides, particularly in therapeutic applications and material science.
Storage recommendations for 4-hydroxy-3-nitrobenzene-1-sulfonamide include protection from light in amber glass containers at 2-8°C, with desiccants to prevent hydrolysis. These protocols mirror best practices for nitroaromatic stability—a frequently searched topic among laboratory managers. Global suppliers typically offer the compound in 1g to 1kg quantities, with certificates of analysis (CoA) detailing HPLC purity, melting point (observed 165-167°C), and spectroscopic data.
The compound's structure-activity relationships (SAR) are being mapped through computational chemistry approaches, including molecular docking studies and DFT calculations. Such analyses help predict its behavior in biological systems—addressing common search queries like "in silico modeling of sulfonamides." As regulatory frameworks evolve, particularly REACH compliance in the EU, manufacturers are proactively documenting the compound's toxicological profiles and environmental fate data.
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